Escitalopram oxalate

Catalog No.
S527419
CAS No.
219861-08-2
M.F
C22H23FN2O5
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Escitalopram oxalate

CAS Number

219861-08-2

Product Name

Escitalopram oxalate

IUPAC Name

(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid

Molecular Formula

C22H23FN2O5

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1

InChI Key

KTGRHKOEFSJQNS-BDQAORGHSA-N

SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Escitalopram Oxalate; Cipralex; Lexapro; 219861-08-2; (S)-Citalopram Oxalate; UNII-5U85DBW7LO; Citalopram;Cytalopram; Escitalopram Lexapro Lu-10-171 Lu10171

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

Isomeric SMILES

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

Description

The exact mass of the compound Escitalopram oxalate is 414.1591 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758934. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of Action

    SSRIs like escitalopram work by blocking the reuptake of serotonin, a neurotransmitter involved in mood regulation, in the brain. This increased availability of serotonin is thought to contribute to the antidepressant effects.

  • Efficacy in Major Depressive Disorder

    Numerous clinical trials have demonstrated the effectiveness of escitalopram in treating MDD. A 2017 meta-analysis found escitalopram to be superior to placebo and equally effective as other SSRIs for treating MDD.

  • Efficacy in Generalized Anxiety Disorder

    Research also supports the use of escitalopram for GAD. A 2014 review found escitalopram to be effective in reducing anxiety symptoms and improving overall functioning in individuals with GAD.

Emerging Research Areas for Escitalopram Oxalate

Beyond its established uses, escitalopram oxalate is being explored for potential applications in other areas:

  • Anticancer Properties: Some studies suggest escitalopram oxalate might have anticancer properties. Research has shown it may inhibit the growth of certain cancer cells. However, more research is needed to confirm these findings and understand the mechanisms involved.

Escitalopram oxalate is a pharmaceutical compound primarily used as an antidepressant. It is the S-enantiomer of racemic citalopram and belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs). The chemical structure of escitalopram oxalate is represented by the formula C20H21FN2O·C2H2O4, with a molecular weight of approximately 414.40 g/mol. It appears as a fine, white to slightly yellow powder and is soluble in various solvents, including methanol and dimethyl sulfoxide, while being sparingly soluble in water .

Primarily during its metabolic processes. The compound is metabolized in the liver through cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, leading to the formation of metabolites such as S-desmethylcitalopram and S-di-desmethylcitalopram . These metabolites exhibit significantly lower potency in serotonin reuptake inhibition compared to escitalopram itself.

The primary mechanism of action for escitalopram oxalate involves the inhibition of the serotonin transporter (SERT), which leads to increased levels of serotonin in the synaptic cleft. This action is responsible for its antidepressant effects, as serotonin plays a crucial role in regulating mood, anxiety, and other behavioral processes . Escitalopram is noted for its high selectivity towards SERT compared to other neurotransmitter systems, which contributes to its lower incidence of side effects relative to other SSRIs .

The synthesis of escitalopram oxalate involves several steps that typically start with the preparation of citalopram. The key steps include:

  • Formation of Benzofuran Derivative: The synthesis begins with the creation of a benzofuran structure.
  • Introduction of Dimethylamino Group: A dimethylamino group is introduced at a specific position on the benzofuran.
  • Fluorination: A fluorine atom is added to enhance the pharmacological properties.
  • Oxalic Acid Salt Formation: Finally, escitalopram is converted into its oxalate salt form through reaction with oxalic acid.

These steps ensure that the final product retains its desired pharmacological activity while improving solubility and stability .

Escitalopram oxalate is widely used in clinical settings for:

  • Treatment of Major Depressive Disorder: It helps alleviate symptoms associated with depression.
  • Management of Generalized Anxiety Disorder: It is effective in treating anxiety disorders by enhancing serotonergic function .
  • Other Off-Label Uses: Some studies suggest potential benefits in treating conditions like obsessive-compulsive disorder and panic disorder.

Escitalopram oxalate exhibits various drug interactions that can affect its efficacy and safety profile:

  • Monoamine Oxidase Inhibitors: Co-administration can lead to serious adverse effects, including serotonin syndrome .
  • CYP2D6 Substrates: Escitalopram may increase plasma levels of drugs metabolized by CYP2D6, such as desipramine and metoprolol .
  • Other SSRIs: Combining escitalopram with other SSRIs can lead to increased exposure due to shared metabolic pathways.

Caution is advised when prescribing escitalopram alongside other medications that influence serotonin levels or are heavily metabolized by liver enzymes.

Escitalopram oxalate shares similarities with several other SSRIs but has unique characteristics that set it apart:

Compound NameSelectivity for SERTPotency Compared to CitalopramUnique Features
CitalopramModerateBase compoundContains both R- and S-enantiomers
FluoxetineHighComparableLong half-life; significant protein binding
ParoxetineHighHigher than citalopramStrong anticholinergic effects
SertralineModerateSimilarUnique dual-action on serotonin and norepinephrine

Escitalopram's unique feature lies in its higher potency (approximately 150 times more than citalopram’s R-enantiomer) and selectivity for SERT, which may contribute to its effectiveness with fewer side effects compared to other SSRIs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

414.15910000 g/mol

Monoisotopic Mass

414.15910000 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5U85DBW7LO

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (89.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Escitalopram Oxalate is the oxalate salt of escitalopram, a pure S-enantiomer of the racemic bicyclic phthalane derivative citalopram, with antidepressant activity. As a selective serotonin reuptake inhibitor (SSRI), escitalopram blocks the reuptake of serotonin by neurons in the central nervous system (CNS), thereby potentiating CNS serotonergic activity.

MeSH Pharmacological Classification

Antidepressive Agents, Second-Generation

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Pictograms

Irritant

Irritant

Other CAS

219861-08-2

Wikipedia

Escitalopram oxalate

FDA Medication Guides

Lexapro
Escitalopram Oxalate
TABLET;ORAL
SOLUTION;ORAL
ALLERGAN
08/18/2023

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Ma L, Lu ZN, Hu P, Yao CJ. Neuroprotective effect of escitalopram oxalate in
2: Kakde RB, Satone DD, Gadapayale KK, Kakde MG. Stability-indicating RP-HPLC
3: Alarfaj NA, Aly FA, Al-Qahtany AA. Flow-injection chemiluminescence and
4: Khanna S, Chirinos RE, Venna S. Escitalopram oxalate (Lexapro)-induced
5: Dikmen M, Cantürk Z, Oztürk Y. Escitalopram oxalate, a selective serotonin
6: Sharma S, Rajpurohit H, Sonwal C, Bhandari A, Choudhary V, Jain T. Zero order
7: Vetrichelvan T, Arul K, Sumithra M, Umadevi B. Colorimetric method for the
8: Kakde RB, Satone DD. Spectrophotometric method for simultaneous estimation of
9: Dhaneshwar SR, Mahadik MV, Kulkarni MJ. Column liquid
10: Gandhi SV, Dhavale ND, Jadhav VY, Sabnis SS. Spectrophotometric and
11: Li J, Tian Y, Zhang ZJ, Wang N, Ren X, Chen Y. Pharmacokinetics and
12: Agarwal S, Gowda KV, Selvan PS, Chattaraj TK, Pal TK. Bioequivalence of two
13: Harrison WT, Yathirajan HS, Bindya S, Anilkumar HG, Devaraju. Escitalopram

Explore Compound Types